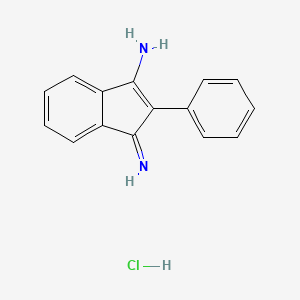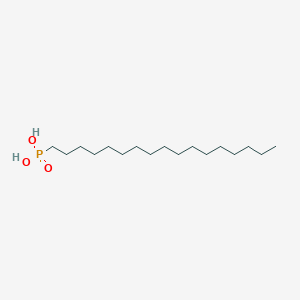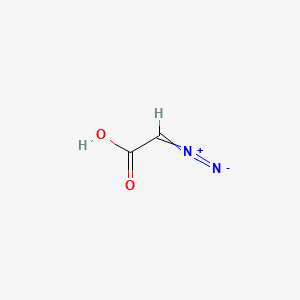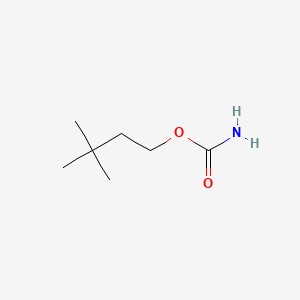
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and contains an imino group and a phenyl group attached to the indene core
Métodos De Preparación
The synthesis of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves several steps. One common method includes the reaction of 1-imino-2-phenyl-1H-inden-3-amine with hydrochloric acid to form the monohydrochloride salt. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the imino or phenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and macroheterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-imino-2-phenyl-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-Imino-2-phenyl-1H-inden-3-amine monohydrochloride can be compared with other similar compounds, such as:
1-Imino-2-phenylindole: Similar structure but different core, leading to distinct reactivity and applications.
2-Phenylindene: Lacks the imino group, resulting in different chemical properties.
1-Imino-2-phenyl-1H-indene: Similar but without the hydrochloride salt, affecting its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical behavior.
Propiedades
Número CAS |
2466-15-1 |
|---|---|
Fórmula molecular |
C15H13ClN2 |
Peso molecular |
256.73 g/mol |
Nombre IUPAC |
3-imino-2-phenylinden-1-amine;hydrochloride |
InChI |
InChI=1S/C15H12N2.ClH/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10;/h1-9,16H,17H2;1H |
Clave InChI |
LVBMOTJZOWTNAG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14748969.png)
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)

![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)

